molecular formula C5H12N4O4 B11531689 Methanediamine, N,N'-diethyl-N,N'-dinitro- CAS No. 134273-34-0

Methanediamine, N,N'-diethyl-N,N'-dinitro-

Cat. No.: B11531689
CAS No.: 134273-34-0
M. Wt: 192.17 g/mol
InChI Key: KUNXCAIGAVGORW-UHFFFAOYSA-N
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Description

Methanediamine, N,N’-diethyl-N,N’-dinitro- is an organic compound with the molecular formula C5H12N4O4. This compound is characterized by the presence of two nitro groups and two ethyl groups attached to the nitrogen atoms of the methanediamine backbone. It is a member of the broader class of diamines, which are compounds containing two amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanediamine, N,N’-diethyl-N,N’-dinitro- typically involves the nitration of N,N’-diethylmethanediamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of methanediamine, N,N’-diethyl-N,N’-dinitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanediamine, N,N’-diethyl-N,N’-dinitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N,N’-diethylmethanediamine.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

Methanediamine, N,N’-diethyl-N,N’-dinitro- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methanediamine, N,N’-diethyl-N,N’-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ethyl groups can influence the compound’s lipophilicity and its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Methanediamine, N,N’-dimethyl-N,N’-dinitro-: Similar structure but with methyl groups instead of ethyl groups.

    Methanediamine, N,N,N’,N’-tetramethyl-: Contains four methyl groups attached to the nitrogen atoms.

    Methanediamine, N,N,N’,N’-tetraethyl-: Contains four ethyl groups attached to the nitrogen atoms.

Uniqueness

Methanediamine, N,N’-diethyl-N,N’-dinitro- is unique due to the presence of both nitro and ethyl groups, which confer specific chemical and physical properties

Properties

CAS No.

134273-34-0

Molecular Formula

C5H12N4O4

Molecular Weight

192.17 g/mol

IUPAC Name

N-ethyl-N-[[ethyl(nitro)amino]methyl]nitramide

InChI

InChI=1S/C5H12N4O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h3-5H2,1-2H3

InChI Key

KUNXCAIGAVGORW-UHFFFAOYSA-N

Canonical SMILES

CCN(CN(CC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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